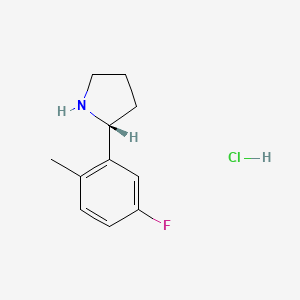

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral heterocyclic compound characterized by a pyrrolidine ring substituted with a 5-fluoro-2-methylphenyl group. Its systematic IUPAC name reflects the stereochemistry at the nitrogen atom, denoted by the (R) configuration. The hydrochloride salt form is critical for enhancing solubility and stability in pharmaceutical applications.

The molecular structure comprises:

- A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

- A 5-fluoro-2-methylphenyl substituent attached to the pyrrolidine’s nitrogen atom

- A chloride counterion (Cl⁻) forming an ionic bond with the protonated pyrrolidine nitrogen

The SMILES notation for the compound is CC1=C(C=C(C=C1)F)C2CCCN2.Cl, which encodes the connectivity of atoms, stereochemistry, and ionic bonding.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₁H₁₅ClFN , derived from:

- C₁₁ : 11 carbon atoms (phenyl ring + pyrrolidine + methyl group)

- H₁₅ : 15 hydrogen atoms (including those from the pyrrolidine ring and methyl group)

- Cl : Chloride counterion

- F : Fluorine substituent on the phenyl ring

- N : Nitrogen in the pyrrolidine ring

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.69 g/mol | |

| Exact Mass | 215.069840 | |

| Molecular Formula | C₁₁H₁₅ClFN |

Properties

IUPAC Name |

(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGWAFLJIMUBQJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 215.7 g/mol. It features a pyrrolidine ring substituted with a 5-fluoro-2-methylphenyl group, which is critical for its biological activity. The presence of fluorine in the structure enhances lipophilicity, potentially improving receptor binding and bioavailability .

Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to psychoactive compounds suggests it may act as a modulator of neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.

Binding Affinity Studies

Initial studies have focused on the compound's binding affinity to various receptors:

- Serotonin Receptors : Preliminary data suggest that the compound may exhibit activity at serotonin receptors, which are crucial for mood regulation and cognition.

- Dopamine Receptors : Its interactions with dopamine receptors could indicate potential applications in treating disorders such as schizophrenia or Parkinson's disease.

Table 1 summarizes key binding affinities observed in preliminary studies:

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| 5-HT2AR | 1.3 nM | Agonist |

| 5-HT2CR | 13 nM | Agonist |

| Dopamine D2 | TBD | TBD |

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The compound demonstrated significant antidepressant-like effects, correlating with increased serotonin levels in the brain.

- Antimicrobial Activity : In vitro tests have been conducted to evaluate its antibacterial properties against various strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : This can be achieved through a cyclization reaction involving appropriate precursors.

- Substitution Reaction : The introduction of the 5-fluoro-2-methylphenyl group is conducted via nucleophilic substitution.

- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for improved solubility and stability.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key examples include:

Key Observations :

- Methoxy vs. Methyl : The methoxy analog (CAS 1260845-67-7) shares a 0.98 similarity score with the target compound. The methoxy group’s electron-donating nature may alter binding interactions compared to the methyl group’s steric effects .

- Fluorine Position : Moving the fluorine from the 5-position (target compound) to the 4-position (CAS 1073556-40-7) reduces similarity to 0.74, highlighting positional sensitivity in receptor binding .

Physicochemical and Stability Properties

Key Observations :

- The target compound requires stringent storage conditions (-80°C/-20°C), whereas methoxy and chloro analogs remain stable at room temperature. This suggests the methyl group may reduce thermodynamic stability compared to bulkier substituents .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with fluorinated and methylated aromatic precursors such as 5-fluoro-2-methylbromobenzene or related halogenated derivatives. Pyrrolidone or protected pyrrolidine derivatives serve as the core nitrogen heterocycle precursors.

Stepwise Synthetic Route

A representative synthetic approach, adapted from closely related pyrrolidine derivatives (e.g., R-2-(2,5-difluorophenyl)pyrrolidine), involves the following key steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of tert-butyl pyrrolidone formate | React pyrrolidone with di-tert-butyl carbonate in polar/non-polar solvent under alkali catalysis at -20 to 40 °C for 1-10 h | tert-butyl pyrrolidone formate intermediate |

| 2 | Grignard reaction with 5-fluoro-2-methylbromobenzene | React tert-butyl pyrrolidone formate with Grignard reagent of 5-fluoro-2-methylbromobenzene in organic solvent at -30 to 50 °C for 3-12 h | 2-(5-fluoro-2-methylphenyl)-2-hydroxypyrrole-1-tert-butyl formate |

| 3 | Acid-catalyzed dehydration and deprotection | Treat intermediate with acid in organic solvent at 0-100 °C for 1-10 h | 5-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-pyrrole |

| 4 | Asymmetric reduction | Reduce dihydropyrrole with chiral acid and ammonia borane complex in organic solvent at 20-80 °C for 8-48 h | (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine |

This sequence yields the chiral amine with high enantioselectivity. The chiral acid used in the reduction step can be D-mandelic acid, D-tartaric acid, D-malic acid, or an R-chiral phosphonic acid, which facilitates stereochemical control.

Enantiomeric Resolution and Salt Formation

- The chiral reduction step is crucial to obtain the (R)-enantiomer directly, minimizing the need for post-synthesis resolution.

- After isolation of the free base, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling.

Industrial Production Considerations

Industrial-scale synthesis of (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride adapts the above laboratory methods with optimizations such as:

- Use of continuous flow reactors for better temperature and reaction control.

- Automated reagent addition and in-line purification to enhance yield and reproducibility.

- Employment of scalable chiral catalysts or auxiliaries to maintain enantioselectivity.

- Efficient extraction and crystallization protocols to isolate the hydrochloride salt in high purity.

Comparative Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Key Notes |

|---|---|---|

| Pyrrolidone formate formation | Pyrrolidone, di-tert-butyl carbonate, alkali, polar/non-polar solvent, -20 to 40 °C | Mild conditions, straightforward synthesis |

| Grignard coupling | Grignard reagent of 5-fluoro-2-methylbromobenzene, organic solvent, -30 to 50 °C | Introduces aryl substituent, requires moisture-free environment |

| Acid-catalyzed dehydration | Acid catalyst, organic solvent, 0-100 °C | Deprotection and ring modification |

| Asymmetric reduction | Chiral acid (e.g., D-mandelic acid), ammonia borane, organic solvent, 20-80 °C | High enantioselectivity, critical for (R)-configuration |

| Hydrochloride salt formation | Hydrochloric acid | Enhances compound stability and solubility |

Research Findings and Optimization Insights

- The use of chiral acids in the reduction step has been demonstrated to yield enantiomeric excesses exceeding 90%, crucial for pharmaceutical applications.

- Reaction times and temperatures are optimized to balance yield and stereoselectivity.

- Purification steps involving aqueous washes and drying agents ensure removal of impurities and by-products.

- The choice of solvent in each step affects reaction kinetics and product isolation efficiency.

Q & A

Basic: What are the key synthetic routes for (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride?

The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of intermediates derived from substituted benzaldehyde precursors .

- Chiral Resolution : If stereochemistry is not achieved during cyclization, enantiomeric separation is performed using chiral HPLC or diastereomeric salt formation with resolving agents like tartaric acid derivatives .

- Hydrochloride Formation : Treatment with HCl gas or aqueous HCl to convert the free base to the hydrochloride salt .

Basic: How is stereochemical integrity ensured during synthesis?

- Chiral Pool Strategy : Starting from chiral precursors like L-proline derivatives to retain desired (R)-configuration during ring formation .

- Resolution Methods : Post-synthesis enantiomeric separation via chiral HPLC (e.g., using Chiralpak® AD-H columns) or crystallization with resolving agents (e.g., dibenzoyl-L-tartaric acid) .

- Stereochemical Monitoring : Regular analysis using polarimetry or chiral GC/MS to verify enantiomeric excess (>98% ee) .

Basic: What characterization techniques confirm the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 210.1) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm purity >95% .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency by stabilizing transition states .

- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions like racemization .

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate ring-closing steps .

Example : A 15% yield increase was reported when switching from ethanol to THF in the cyclization step .

Advanced: How to resolve contradictions in enantiomeric excess (ee) between synthetic methods?

Discrepancies in ee often arise from:

- Resolution Efficiency : Chiral HPLC may achieve higher ee (>99%) compared to diastereomeric crystallization (90–95%) due to incomplete salt formation .

- Kinetic vs. Thermodynamic Control : Temperature-dependent reactions may favor one enantiomer during cyclization. Computational modeling (DFT) can predict dominant pathways .

Mitigation : Combine chiral pool synthesis with in-situ monitoring (e.g., inline FTIR) to minimize racemization .

Advanced: What challenges arise in scaling up synthesis for industrial research?

- Resolution Scalability : Chiral HPLC is cost-prohibitive at scale; diastereomeric salt crystallization is preferred but requires optimization of solvent ratios and cooling rates .

- Waste Management : Large-scale HCl gas handling requires specialized equipment to prevent corrosion and ensure safety .

- Batch Consistency : Ensuring uniform stirring and temperature control in reactors >50 L to avoid yield variability .

Basic: What role does the fluorine substituent play in the compound’s reactivity?

- Electronic Effects : The electron-withdrawing fluorine at the 5-position increases electrophilicity of the phenyl ring, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Metabolic Stability : Fluorine reduces oxidative metabolism in biological assays, improving pharmacokinetic profiles in preclinical studies .

Advanced: How can computational methods predict biological activity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into target receptors (e.g., dopamine D) predicts binding affinity based on fluorine’s electrostatic interactions .

- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent positions (e.g., 2-methyl vs. 5-fluoro) with IC values in enzyme inhibition assays .

Basic: What are recommended storage conditions for this compound?

- Short-Term : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the pyrrolidine ring .

- Long-Term : Lyophilize and store at -20°C under inert gas (argon) to maintain stability >2 years .

Advanced: How do synthetic approaches compare in cost and efficiency?

| Method | Yield | Cost | Stereochemical Control |

|---|---|---|---|

| Chiral Pool (L-proline) | 40–50% | High | Excellent (>99% ee) |

| Racemic Synthesis + HPLC | 25–35% | Very High | Moderate (95–98% ee) |

| Diastereomeric Resolution | 30–40% | Moderate | Good (90–95% ee) |

Trade-offs : Chiral pool methods are cost-effective for small-scale research, while resolution suits medium-scale needs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.